molecular formula C16H26N2O14 B2400071 Methyl 2-amino-2-(oxetan-3-yl)acetate; oxalic acid CAS No. 1638759-46-2

Methyl 2-amino-2-(oxetan-3-yl)acetate; oxalic acid

Cat. No.: B2400071
CAS No.: 1638759-46-2
M. Wt: 470.384
InChI Key: WXTDCKMLEGRCNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-2-(oxetan-3-yl)acetate; oxalic acid is a chemical compound with the molecular formula C8H13NO7This compound is a white crystalline powder that is soluble in water and organic solvents. It is primarily used for research purposes and is not intended for human or veterinary use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(oxetan-3-yl)acetate; oxalic acid typically involves the reaction of oxetan-3-yl glycine with methanol in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(oxetan-3-yl)acetate; oxalic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield various substituted derivatives .

Scientific Research Applications

Methyl 2-amino-2-(oxetan-3-yl)acetate; oxalic acid has several scientific research applications, including:

    Chemistry: It is used as a reference standard in various chemical analyses and experiments.

    Biology: It is used in biochemical studies to understand the behavior of amino acid derivatives.

    Medicine: Research involving this compound may contribute to the development of new pharmaceuticals.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(oxetan-3-yl)acetate; oxalic acid involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The oxetan ring can also participate in various chemical reactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-2-(3-hydroxyoxetan-3-yl)acetate; oxalic acid: This compound has a similar structure but includes a hydroxyl group on the oxetan ring.

    Oxetan-3-yl glycine methyl ester: This is another name for Methyl 2-amino-2-(oxetan-3-yl)acetate.

Uniqueness

Methyl 2-amino-2-(oxetan-3-yl)acetate; oxalic acid is unique due to its specific combination of an amino group and an oxetan ring, which allows it to participate in a wide range of chemical reactions and makes it valuable for various research applications .

Biological Activity

Methyl 2-amino-2-(oxetan-3-yl)acetate; oxalic acid is a compound of significant interest due to its unique structural features that may confer diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound consists of an oxetane ring, an amino group, and a methyl ester moiety. The presence of these functional groups suggests potential interactions with biological systems that can lead to various pharmacological effects.

Key Structural Features:

  • Oxetane Ring : A four-membered cyclic ether that may influence reactivity and biological interactions.
  • Amino Group : Capable of forming hydrogen bonds, enhancing interaction with biological targets.
  • Methyl Ester : Contributes to lipophilicity, potentially affecting absorption and distribution in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The oxetane ring may enhance membrane permeability, allowing for increased efficacy against bacterial strains.
  • Enzyme Inhibition : The amino group can interact with active sites of enzymes, potentially inhibiting their function. This is particularly relevant in the context of metabolic pathways involving amino acids.
  • Cell Signaling Modulation : By influencing receptor interactions, this compound may modulate signaling pathways associated with cell growth and apoptosis.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Description Reference
AntimicrobialExhibits activity against Gram-positive bacteria.
CytotoxicityInduces apoptosis in cancer cell lines through enzyme inhibition.
NeuroprotectiveModulates NMDA receptors, potentially offering protection in neurodegenerative diseases.
Metabolic EffectsInfluences metabolic pathways linked to amino acid metabolism.

Case Study 1: Antimicrobial Properties

A study investigating the antimicrobial effects of this compound demonstrated significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes was noted as a primary mechanism.

Case Study 2: Cytotoxic Effects in Cancer Research

Research on the cytotoxic properties of this compound revealed its potential as an anticancer agent. In vitro studies showed that it could induce apoptosis in breast cancer cell lines by inhibiting key metabolic enzymes involved in cell proliferation.

Properties

IUPAC Name

methyl 2-amino-2-(oxetan-3-yl)acetate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.C2H2O4/c1-9-6(8)5(7)4-2-10-3-4;3-1(4)2(5)6/h4-5H,2-3,7H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTPFFUPTSIHLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1COC1)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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